molecular formula C15H18O3 B6324270 cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid;  95% CAS No. 733740-26-6

cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%

Cat. No. B6324270
CAS RN: 733740-26-6
M. Wt: 246.30 g/mol
InChI Key: BYTVBMWKXJZNBJ-YPMHNXCESA-N
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Description

The compound “cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical with the CAS Number: 733740-26-6 . It has a molecular weight of 246.31 . The IUPAC name for this compound is (1S,3R)-3- (2-oxo-2- (p-tolyl)ethyl)cyclopentane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18O3/c1-10-2-5-12 (6-3-10)14 (16)9-11-4-7-13 (8-11)15 (17)18/h2-3,5-6,11,13H,4,7-9H2,1H3, (H,17,18)/t11-,13+/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.31 . It is stored at a temperature of 28 C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Chiral Drug Intermediates Synthesis

This compound is a potential candidate for the synthesis of chiral drug intermediates. The chiral feature of drugs is crucial for their efficacy and safety, with approximately 57% of marketed drugs being chiral . Biocatalysis, a green chemistry approach, often employs such intermediates to produce drugs with high enantio-, chemo-, and regio-selectivities . This compound could be used to synthesize intermediates for drugs like sitagliptin or pregabalin, which require precise chiral configurations for their therapeutic effects.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . The MSDS provides information about the potential hazards of the compound and guidelines for handling, storage, and disposal.

properties

IUPAC Name

(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-2-5-12(6-3-10)14(16)9-11-4-7-13(8-11)15(17)18/h2-3,5-6,11,13H,4,7-9H2,1H3,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTVBMWKXJZNBJ-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

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